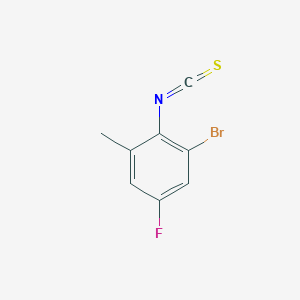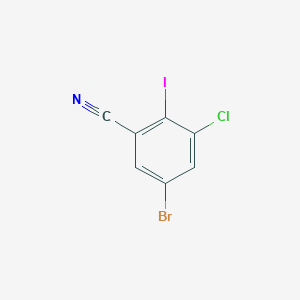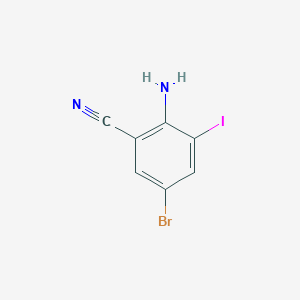
1-Bromo-2-fluoro-4-iodo-3-methylbenzene
Overview
Description
1-Bromo-2-fluoro-4-iodo-3-methylbenzene is a chemical compound with the molecular formula C7H5BrFI . It has a molecular weight of 314.922 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, iodo, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
This compound has a density of 2.1±0.1 g/cm3 . It has a boiling point of 257.7±35.0 °C at 760 mmHg . The compound’s flash point is 109.6±25.9 °C .Scientific Research Applications
Thermochemistry of Halogen-Substituted Methylbenzenes
A study by Verevkin et al. (2015) explored the thermochemical properties of various halogen-substituted methylbenzenes, including bromo-, iodo-, and methylbenzene derivatives. This research is crucial for understanding the thermodynamic stability and reaction kinetics of compounds like 1-Bromo-2-fluoro-4-iodo-3-methylbenzene (Verevkin et al., 2015).
SNAr Reactions in Dimethyl Sulphoxide
Onyido and Hirst (1991) investigated the influence of steric and electronic effects on the SNAr (nucleophilic aromatic substitution) reactions of halogenated compounds, including 1-bromo-2-fluoro-3,5-dinitrobenzenes. Understanding these reactions is essential for the synthesis and functionalization of halogenated benzene compounds (Onyido & Hirst, 1991).
Nucleophilic Aromatic Substitution for Radiochemistry
Ermert et al. (2004) discussed the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is significant for 18F-arylation reactions in radiochemistry. This study is relevant for understanding how this compound can be utilized in the field of nuclear medicine and molecular imaging (Ermert et al., 2004).
Vibrational Spectra of Halobenzene Cations
Research by Kwon et al. (2002) on the vibrational spectra of halobenzene cations provides insights into the electronic and vibrational properties of halogenated benzenes, including this compound. This information is crucial for understanding the photophysical properties of these compounds (Kwon, Kim, & Kim, 2002).
Halogenation of Polyalkylbenzenes
A study by Bovonsombat and Mcnelis (1993) on the halogenation of polyalkylbenzenes, including the use of N-Halosuccinimide, provides a framework for understanding the chemical processes involved in synthesizing halogenated benzene derivatives like this compound (Bovonsombat & Mcnelis, 1993).
Photofragment Translational Spectroscopy
Gu et al. (2001) conducted a study on the photodissociation of 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, providing insights into the photophysical behavior of similar compounds like this compound (Gu et al., 2001).
properties
IUPAC Name |
1-bromo-2-fluoro-4-iodo-3-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIFKSSUZINVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3069921.png)


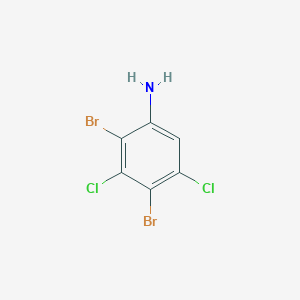


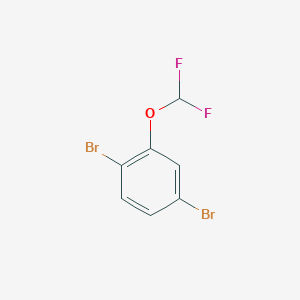
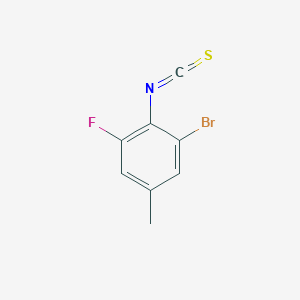
![Benzyl 2-chloro-2-[2-(3-trifluoromethylphenyl)hydrazono]acetate](/img/structure/B3069990.png)
